molecular formula C14H20N6O4S B2601925 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1903012-95-2

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2601925
CAS RN: 1903012-95-2
M. Wt: 368.41
InChI Key: UHMQGFBLOIWILB-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : Research includes the development of novel methods for preparing heterocyclic compounds, such as pyrazoles and imidazoles, which are essential in pharmaceutical chemistry for their biological activities. For example, studies demonstrate the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showing potential herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

  • Antimicrobial Evaluation : Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties, indicating their potential as therapeutic agents (Darwish et al., 2014).

Catalysis and Chemical Reactions

  • Diazotransfer Reagents : The development of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent highlights its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent offers an efficient, inexpensive, and safe alternative for diazotransfer reactions, beneficial for synthesizing various compounds including those related to the chemical structure (Goddard-Borger & Stick, 2007).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Heterocyclic diazoles have been studied as corrosion inhibitors for iron in acidic conditions, showing that structural elements similar to the target compound can significantly decrease corrosion rates, which is crucial for industrial applications (Babić-Samardžija et al., 2005).

Antioxidant Activity

  • Antioxidant Activity of Sulfonyl Derivatives : Research on sulfonylpyrazoles and related compounds has shown their potent antioxidant activities, suggesting the importance of sulfonyl and pyrazole moieties in scavenging free radicals, which can be extrapolated to the target compound for potential antioxidant applications (Lavanya et al., 2014).

properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S/c1-18-9-11(13(17-18)24-2)14(21)19-4-3-5-20(7-6-19)25(22,23)12-8-15-10-16-12/h8-10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMQGFBLOIWILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.